molecular formula C18H16N2O2 B3867709 2-methyl-N'-[1-(2-naphthyl)ethylidene]-3-furohydrazide

2-methyl-N'-[1-(2-naphthyl)ethylidene]-3-furohydrazide

Cat. No. B3867709
M. Wt: 292.3 g/mol
InChI Key: DUBHZPHFEVWLJJ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N'-[1-(2-naphthyl)ethylidene]-3-furohydrazide, also known as MEFH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MEFH belongs to the class of furohydrazides, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-methyl-N'-[1-(2-naphthyl)ethylidene]-3-furohydrazide is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been reported to reduce the levels of lipid peroxidation products and enhance the levels of glutathione (GSH).

Advantages and Limitations for Lab Experiments

2-methyl-N'-[1-(2-naphthyl)ethylidene]-3-furohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound also exhibits a broad range of biological activities, which makes it a versatile tool for studying various signaling pathways. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, this compound has not been extensively studied for its toxicity profile, which can limit its clinical applications.

Future Directions

There are several future directions for the research on 2-methyl-N'-[1-(2-naphthyl)ethylidene]-3-furohydrazide. One direction is to investigate the potential of this compound as a lead compound for the development of novel drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in more detail, which can provide insights into its biological activities. Furthermore, future studies can focus on improving the solubility and bioavailability of this compound, which can enhance its efficacy in vivo. Overall, the research on this compound holds great promise for the development of new therapeutic agents.

Scientific Research Applications

2-methyl-N'-[1-(2-naphthyl)ethylidene]-3-furohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. This compound has also been shown to possess antioxidant and neuroprotective properties. The diverse biological activities of this compound make it a promising lead compound for the development of novel drugs.

properties

IUPAC Name

2-methyl-N-[(E)-1-naphthalen-2-ylethylideneamino]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12(19-20-18(21)17-9-10-22-13(17)2)15-8-7-14-5-3-4-6-16(14)11-15/h3-11H,1-2H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBHZPHFEVWLJJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N'-[1-(2-naphthyl)ethylidene]-3-furohydrazide
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